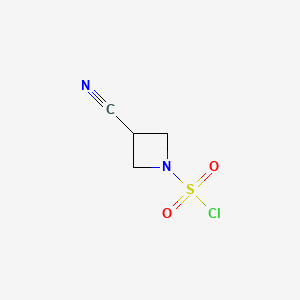

3-Cyanoazetidine-1-sulfonyl chloride

描述

BenchChem offers high-quality 3-Cyanoazetidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanoazetidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-cyanoazetidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMAFUVWZCQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Analysis and Structural Characterization of 3-Cyanoazetidine-1-sulfonyl Chloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Introduction and Chemical Context

3-Cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7) is a highly reactive, bifunctional heterocyclic building block increasingly utilized in the synthesis of advanced targeted therapeutics, including BRAF[1] and SOS1 kinase inhibitors[2]. Structurally, it features a highly strained four-membered azetidine ring, a strongly electron-withdrawing sulfonyl chloride group at the N1 position, and a cyano group at the C3 position.

As a Senior Application Scientist, I frequently observe that the accurate nuclear magnetic resonance (NMR) characterization of this compound is complicated by two factors: the extreme moisture sensitivity of the sulfonyl chloride moiety and the complex stereochemical dynamics of the puckered azetidine ring. This guide deconstructs the 1 H and 13 C NMR spectra of 3-cyanoazetidine-1-sulfonyl chloride, explaining the causality behind the chemical shifts and providing a self-validating experimental protocol to ensure data integrity.

Structural Dynamics and Electronic Causality

To accurately interpret the NMR spectra of 3-cyanoazetidine-1-sulfonyl chloride, one must understand the underlying physical organic chemistry dictating the magnetic environment of its nuclei:

-

Ring Strain and Hybridization: The azetidine ring forces the internal C-C-C and C-N-C bond angles to approximately 90°. To accommodate this, the ring bonds adopt higher p-character, forcing the exocyclic C-H bonds to adopt higher s-character. This increases the one-bond coupling constant ( 1JCH≈135−150 Hz) and slightly deshields the ring protons.

-

Diastereotopicity: The molecule possesses a plane of symmetry passing through N1 and C3, rendering the C2 and C4 carbons chemically equivalent. However, the two protons on C2 (and C4) are diastereotopic . Because the -CN group is fixed at C3, one proton on C2 is permanently cis to the cyano group, while the other is trans. They cannot interconvert without bond cleavage, resulting in distinct chemical shifts and a complex multiplet spin system (AA'BB'X).

-

Inductive Deshielding: The -SO 2 Cl group is a powerful electron-withdrawing group (EWG). Its inductive effect drastically deshields the adjacent C2 and C4 protons, pushing them significantly downfield compared to standard N-alkyl or N-Boc azetidines[3].

Spectral Data Presentation

1 H NMR Spectral Analysis (CDCl 3 , 400 MHz)

The proton spectrum is defined by the strong EWG effects and the diastereotopic nature of the methylene protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J -Coupling (Hz) | Integration | Causality & Structural Logic |

| H2, H4 (cis to CN) | 4.48 – 4.38 | m | - | 2H | Strongly deshielded by the adjacent N-SO 2 Cl group. Appears as a distinct multiplet due to its fixed cis spatial relationship with the C3-CN group. |

| H2, H4 (trans to CN) | 4.32 – 4.22 | m | - | 2H | Deshielded by N-SO 2 Cl, but slightly more shielded than the cis protons due to the magnetic anisotropy of the cyano π -system. |

| H3 | 3.75 | tt | 8.5, 6.5 | 1H | Deshielded by the α -cyano group. The triplet-of-triplets (or complex multiplet) arises from vicinal coupling to the four diastereotopic protons on C2 and C4. |

13 C NMR Spectral Analysis (CDCl 3 , 100 MHz)

The carbon spectrum highlights the anomalous shielding effects unique to small, strained heterocycles.

| Carbon Assignment | Chemical Shift (ppm) | Causality & Structural Logic |

| -CN | 117.8 | Typical sp-hybridized nitrile carbon. Heavily deshielded relative to alkanes, driven by the nitrogen's electronegativity. |

| C2, C4 | 55.2 | Deshielded by the strong inductive effect of the N-SO 2 Cl group. Equivalent due to the molecule's plane of symmetry. |

| C3 | 18.5 | Anomalously upfield. This is caused by the combination of the 4-membered ring strain (which increases p-character in the ring bonds) and the shielding β -effect of the ring nitrogen, a phenomenon well-documented in analogous 1-Boc-3-cyanoazetidines[3]. |

Self-Validating Experimental Protocol

Because sulfonyl chlorides are highly susceptible to hydrolysis, generating HCl and sulfonic acid (-SO 3 H), the sample preparation must be strictly controlled. The presence of sulfonic acid will protonate the azetidine nitrogen (if the SO 2 Cl is cleaved) or drastically alter the electronic environment, invalidating the chemical shifts.

Step-by-Step Methodology:

-

Solvent Purification: Pass CDCl 3 through a short plug of basic alumina immediately prior to use. This removes residual DCl and moisture, preventing acid-catalyzed degradation of the sulfonyl chloride.

-

Anhydrous Preparation: Inside an argon-purged glovebag, weigh 15–20 mg of 3-cyanoazetidine-1-sulfonyl chloride. Dissolve in 0.6 mL of the purified CDCl 3 .

-

Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to the sample to ensure accurate chemical shift referencing (set to 0.00 ppm).

-

Self-Validation Check (Critical Step): Before acquiring the full spectrum, run a rapid 1D 1 H scan and inspect the 10.0–12.0 ppm region. If a broad singlet is observed, the sample has hydrolyzed to the sulfonic acid. The sample must be discarded and re-prepared.

-

Acquisition Parameters:

-

1 H NMR: 400 MHz, 298 K, standard single pulse (zg30), Relaxation delay (D1) = 2.0 s, 16 scans.

-

13 C NMR: 100 MHz, 298 K, proton-decoupled (zgpg30), Relaxation delay (D1) = 2.0 s, 512–1024 scans.

-

Mechanistic Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to successfully acquire NMR data for this moisture-sensitive compound.

Logical workflow for anhydrous NMR sample preparation and spectral acquisition.

Sources

- 1. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

- 2. WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Solvation Dynamics and Synthetic Applications of 3-Cyanoazetidine-1-sulfonyl Chloride

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of polar, sterically constrained motifs is a proven tactic for improving the pharmacokinetic profiles of small-molecule therapeutics. 3-Cyanoazetidine-1-sulfonyl chloride (CAS No. 1310734-08-7) has emerged as a highly valuable electrophilic building block in this domain [1]. It is prominently featured in the late-stage functionalization of advanced active pharmaceutical ingredients (APIs), including tricyclic Janus Kinase 1 (JAK1) inhibitors [4] and mutant BRAF kinase inhibitors [3].

However, as a sulfonyl chloride, this yellow-to-white crystalline solid (MW: 180.61) presents distinct handling and solvation challenges. Its highly electrophilic sulfur center is exceptionally prone to solvolysis. This whitepaper provides an in-depth analysis of the physicochemical properties of 3-cyanoazetidine-1-sulfonyl chloride, dictates the causality behind solvent selection, and establishes field-proven, self-validating protocols for its use in sulfonylation reactions.

Structural Causality and Physicochemical Profiling

To master the handling of 3-cyanoazetidine-1-sulfonyl chloride, one must understand the dual nature of its molecular architecture:

-

The Azetidine-3-carbonitrile Core: This four-membered nitrogen heterocycle substituted with a cyano group imparts significant dipole moments and rigidity to the molecule. This polar nature demands solvents with a sufficient dielectric constant ( ε ) to overcome the lattice energy of the solid and achieve a homogeneous solution.

-

The Sulfonyl Chloride ( −SO2Cl ) Moiety: The sulfur atom is heavily oxidized and bonded to a highly electronegative chlorine atom, creating a profound electrophilic center.

The Solvolysis Pitfall

When introduced to protic solvents (e.g., water, methanol, ethanol), sulfonyl chlorides undergo rapid nucleophilic attack. This is not merely a background degradation; it is a concerted solvent process often catalyzed by hydrogen-bonded solvent dimers that lower the activation barrier for the transition state [5]. The hydrolysis of 3-cyanoazetidine-1-sulfonyl chloride yields 3-cyanoazetidine-1-sulfonic acid and hydrogen chloride (HCl), irreversibly destroying the reagent and acidifying the reaction matrix [6]. Therefore, the absolute exclusion of moisture and protic media is the foundational rule for its solvation.

Solubility Profile in Organic Solvents

The optimal solvent for 3-cyanoazetidine-1-sulfonyl chloride must balance two competing thermodynamic requirements: it must be polar enough to dissolve the cyanoazetidine core, yet strictly aprotic to prevent nucleophilic attack on the sulfonyl chloride group.

Below is a synthesized data table detailing the solubility and chemical compatibility of 3-cyanoazetidine-1-sulfonyl chloride across various solvent classes.

Table 1: Solvent Compatibility and Solvation Data

| Solvent Category | Solvent | Dielectric Constant ( ε ) | Estimated Solubility (25°C) | Chemical Compatibility & Causality |

| Halogenated Aprotic | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Excellent. Gold standard for sulfonylation. Inert to the electrophile; easily removed in vacuo [4]. |

| Aromatic Non-polar | Toluene | 2.38 | ~ 50 mg/mL | Good. Lower solubility due to low polarity, but highly inert. Used in high-temperature sealed-vial reactions [3]. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | > 100 mg/mL | Good. Excellent solubility. Caveat: Must be rigorously anhydrous (over molecular sieves) to prevent peroxide/moisture degradation. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 100 mg/mL | Excellent. High polarity perfectly matches the cyanoazetidine core. Ideal for reverse-phase purification matrices (with TFA) post-reaction [3]. |

| Polar Protic | Methanol (MeOH) | 32.7 | Soluble (Transient) | POOR. Rapid solvolysis to form the methyl sulfonate ester. Strictly avoid during reaction phases [5]. |

| Aqueous | Water ( H2O ) | 80.1 | Insoluble / Reactive | POOR. Acts as a bifunctional catalyst for hydrolysis, generating sulfonic acid and HCl[5], [6]. |

Mandatory Visualization: Solvation & Reaction Pathways

The following decision tree illustrates the thermodynamic fate of 3-cyanoazetidine-1-sulfonyl chloride based on solvent selection.

Solvent-dependent reaction pathways for 3-Cyanoazetidine-1-sulfonyl chloride.

Experimental Protocols: Field-Proven Methodologies

To ensure scientific integrity, a protocol utilizing 3-cyanoazetidine-1-sulfonyl chloride must be designed as a self-validating system. This means incorporating specific kinetic controls (temperature) and thermodynamic drivers (base selection) to outcompete any trace moisture.

Protocol 1: Anhydrous Sulfonylation in Dichloromethane (DCM)

Adapted from the synthesis of tricyclic JAK1 inhibitors [4].

Objective: To couple 3-cyanoazetidine-1-sulfonyl chloride to a complex secondary/primary amine core while suppressing background hydrolysis.

Causality & Rationale:

-

Solvent (DCM): Provides excellent solubility for both the polar sulfonyl chloride and the organic amine without acting as a nucleophile.

-

Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base. It acts as an acid scavenger for the HCl byproduct, driving the reaction forward without competing with the target amine for the electrophilic sulfur [6].

-

Temperature (0 °C): Sulfonylation is highly exothermic. Cooling the reaction suppresses the formation of di-sulfonylated byproducts and slows down any trace hydrolysis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

-

Substrate Dissolution: Dissolve the target amine (e.g., 0.46 mmol) in anhydrous DCM (8.0 mL).

-

Base Addition: Add DIPEA (4.76 mmol, ~10.0 equivalents) to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure complete homogenization.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Electrophile Addition: Weigh out 3-cyanoazetidine-1-sulfonyl chloride (1.14 mmol, ~2.5 equivalents) [4]. Add the solid portion-wise over 10 minutes. Self-Validation Check: The solution may transition to a light brown/yellow color upon addition.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.

-

Monitoring: Monitor the reaction via LC-MS. The mass of the starting amine should disappear, replaced by the [M+H]+ of the sulfonamide product.

-

Quenching & Workup: Once complete, quench the reaction by adding distilled water (70 mL). This safely hydrolyzes any unreacted sulfonyl chloride. Extract the aqueous layer with DCM (50 mL). The separated organic layer is then concentrated in vacuo to afford the crude product [4].

Protocol 2: High-Temperature Sulfonylation in Toluene

Adapted from the synthesis of 4-oxo-3,4-dihydroquinazolinon BRAF inhibitors [3].

Objective: To force the sulfonylation of sterically hindered or poorly nucleophilic amines.

Step-by-Step Methodology:

-

Reaction Setup: In a heavy-walled microwave vial, suspend the target amine (0.0751 mmol), 3-cyanoazetidine-1-sulfonyl chloride (13.6 mg, 0.0751 mmol, 1.0 eq), and a catalytic/stoichiometric additive such as calcium bis((trifluoromethyl)sulfonyl)amide (45.1 mg, 0.0751 mmol) in anhydrous Toluene (150 µL) [3].

-

Sealing: Seal the vial with a Teflon-lined crimp cap and purge with Argon.

-

Heating: Heat the sealed vial at 100 °C for 16 hours. Causality: Toluene is chosen here because its boiling point (110 °C) safely accommodates the high thermal energy required to overcome the steric hindrance of the amine without generating dangerous internal pressures.

-

Purification: Cool to ambient temperature, concentrate in vacuo, and purify directly via reverse-phase chromatography (5-95% MeCN/ H2O with 0.1% TFA) [3].

References

- LookChem / CoolPharm Ltd. "3-CYANOAZETIDINE-1-SULFONYL CHLORIDE CAS NO.1310734-08-7". LookChem.

- Google Patents. "Novel tricyclic compounds" (EP2506716B1).

- Google Patents. "4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders" (WO2021250521A1).

- Google Patents. "Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof" (US20220009927A1).

- MDPI. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs".

- BenchChem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines". Benchchem.

Engineering Efficacy: The Mechanism of Action and Application of 3-Cyanoazetidine-1-Sulfonyl Chloride Derivatives in Drug Discovery

By: Senior Application Scientist

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, polar aliphatic rings has become a cornerstone of rational drug design. Among these, the 3-cyanoazetidine-1-sulfonyl moiety has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

As an application scientist who has spent years optimizing lead compounds, I have observed that replacing traditional bulky rings (like piperidines or pyrrolidines) with an azetidine ring fundamentally alters a molecule's physicochemical profile. The four-membered azetidine ring significantly reduces lipophilicity (cLogP) and steric bulk, allowing the molecule to penetrate deeper into narrow binding pockets. Furthermore, the addition of the strongly electron-withdrawing cyano (-CN) group acts as a metabolic shield, preventing oxidative degradation at the 3-position by cytochrome P450 enzymes, while also serving as a potent hydrogen-bond acceptor.

When delivered via 3-cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7), this building block allows for the rapid generation of highly stable sulfonamide linkages. These derivatives have shown remarkable success in recent clinical and preclinical developments, including Janus Kinase 1 (JAK1) inhibitors (1)[1] and Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists (2)[2].

Mechanism of Action (MoA): Target Engagement

The mechanism of action for 3-cyanoazetidine-1-sulfonamide derivatives is heavily dependent on the target, but the moiety consistently plays a critical role in anchoring the drug to the protein.

JAK1 Inhibition

In the treatment of autoimmune diseases and oncology, JAK1 inhibitors utilize the 3-cyanoazetidine group to achieve high selectivity. The sulfonamide oxygen atoms form critical hydrogen bonds with the solvent-exposed front of the ATP-binding pocket. Meanwhile, the rigid azetidine ring projects the cyano group precisely toward the hinge region, where the nitrogen of the -CN group acts as a hydrogen-bond acceptor with the backbone amides of the kinase. This precise geometric fit competitively excludes ATP, halting the autophosphorylation of JAK1 and subsequently blocking the downstream phosphorylation of STAT proteins, thereby silencing inflammatory gene transcription[1].

Fig 1: MoA of 3-Cyanoazetidine derivatives inhibiting the JAK-STAT signaling pathway.

LPAR1 Antagonism

In fibrotic diseases, LPAR1 antagonists require high unbound fractions in plasma to be efficacious. Research has demonstrated that replacing a bulky piperidine ring with a 3-cyanoazetidine ring drastically reduces human plasma protein binding (PPB) while maintaining nanomolar antagonistic potency against the LPA1 receptor. The azetidine derivative stabilizes the inactive conformation of the GPCR, preventing intracellular G-protein coupling (2)[2].

Pharmacokinetic & Physicochemical Profiling

The shift from traditional cyclic amines to 3-cyanoazetidine yields predictable and highly beneficial quantitative improvements in drug profiles. Below is a synthesized comparison based on recent structure-activity relationship (SAR) campaigns.

| Parameter | Piperidine-1-sulfonamide | 3-Cyanoazetidine-1-sulfonamide | Causality / Impact |

| Ring Size | 6-membered | 4-membered | Reduces steric bulk, allowing deeper pocket penetration. |

| cLogP | ~3.5 | ~2.1 | Lower lipophilicity improves aqueous solubility. |

| Plasma Protein Binding | >99% (Highly bound) | ~90-95% (Lower binding) | Increases the unbound, pharmacologically active fraction[2]. |

| Metabolic Stability | Moderate (CYP oxidation) | High | The strongly electron-withdrawing cyano group blocks the 3-position from oxidative metabolism. |

Experimental Methodology: Synthesis & Validation

To integrate this moiety into an Active Pharmaceutical Ingredient (API), we utilize 3-cyanoazetidine-1-sulfonyl chloride. The following is a self-validating, step-by-step protocol for the sulfonylation of a core amine, optimized for both yield and purity, as utilized in the synthesis of JAK1 and BRAF inhibitors (3)[1][3].

Standard Sulfonylation Protocol

Objective: To synthesize a sulfonamide-linked API precursor via the nucleophilic displacement of chloride.

-

Preparation: Dissolve the core amine precursor (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

-

Causality: DCM is a polar aprotic solvent that effectively solubilizes both the amine and the highly polar sulfonyl chloride without acting as a competing nucleophile.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq) to the solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic attack.

-

-

Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3-cyanoazetidine-1-sulfonyl chloride (1.2 to 2.5 eq) dropwise.

-

Causality: Sulfonylation is highly exothermic. Cooling controls the reaction kinetics, minimizing side reactions such as the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid by trace ambient moisture[1].

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 to 16 hours.

-

Causality: Allowing the reaction to warm up provides the activation energy required to drive the reaction to thermodynamic completion.

-

-

In-Process Control (IPC) & Self-Validation: Perform LC-MS analysis.

-

Validation: The protocol is self-validating when the LC-MS trace shows the complete disappearance of the starting amine mass peak and the emergence of the [M+H]+ peak corresponding to the target sulfonamide.

-

-

Workup & Purification: Dilute the mixture with water to quench any unreacted sulfonyl chloride. Extract the organic layer with DCM, wash with saturated aqueous NaHCO3 , dry over MgSO4 , and concentrate in vacuo. Purify via reverse-phase chromatography (e.g., 5-95% MeCN/H2O, 0.1% TFA)[3].

Fig 2: Standard sulfonylation workflow for synthesizing 3-cyanoazetidine-1-sulfonamides.

Conclusion

The 3-cyanoazetidine-1-sulfonyl chloride building block is far more than a simple structural linker; it is a vital modulator of pharmacokinetics and target engagement. By leveraging its unique combination of low lipophilicity, high metabolic stability, and precise hydrogen-bonding geometry, drug development professionals can rescue stalled lead compounds, transforming them into highly selective, orally bioavailable clinical candidates.

References

- Source: US Patent Application Publication (US20220009927A1)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Source: World Intellectual Property Organization (WO2021250521A1)

Sources

- 1. US20220009927A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

3-Cyanoazetidine-1-sulfonyl chloride exact mass and molecular weight

An In-Depth Technical Guide to 3-Cyanoazetidine-1-sulfonyl chloride: Properties, Analysis, and Synthetic Applications

Executive Summary: 3-Cyanoazetidine-1-sulfonyl chloride is a specialized chemical building block of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, with a critical distinction between molecular weight and exact mass—a key parameter for analytical characterization. We delve into the practical application of this compound, presenting a detailed protocol for its use in sulfonamide synthesis, a cornerstone reaction in the creation of novel therapeutics. This document serves as a technical resource for scientists leveraging advanced chemical scaffolds to address complex biological targets.

In the landscape of contemporary drug design, the pressure to create novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is immense. Success often hinges on the strategic use of building blocks that confer unique structural and physical properties. 3-Cyanoazetidine-1-sulfonyl chloride (CAS No. 1310734-08-7) has emerged as one such high-value intermediate, integrating three key functional motifs:

-

The Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is increasingly sought after in medicinal chemistry.[1] Its sp3-rich, rigid structure can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional exit vectors for scaffold decoration, moving away from the flat, aromatic structures that have historically dominated drug discovery.[1]

-

The Cyano Group: Far from being a simple polar moiety, the cyano group is a highly versatile synthetic handle.[2] It can act as a precursor to other critical functional groups, such as amides or tetrazoles, which are prevalent pharmacophores in numerous approved drugs.[2] Its presence offers a latent point for diversification late in a synthetic sequence.

-

The Sulfonyl Chloride Moiety: As a highly reactive electrophile, the sulfonyl chloride is the workhorse functional group for the synthesis of sulfonamides. In contrast to the more stable but less reactive sulfonyl fluorides, sulfonyl chlorides readily react with primary and secondary amines to form robust sulfonamide linkages, a privileged functional group in a vast array of pharmaceuticals.[3]

The convergence of these three motifs in a single, compact molecule makes 3-Cyanoazetidine-1-sulfonyl chloride a powerful tool for rapidly accessing novel chemical space and constructing complex molecular architectures.

Core Physicochemical and Analytical Properties

Accurate characterization of a reagent is fundamental to its effective use. The table below summarizes the key identifiers and properties for 3-Cyanoazetidine-1-sulfonyl chloride.

| Property | Value | Source(s) |

| CAS Number | 1310734-08-7 | [4][5] |

| Molecular Formula | C₄H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 180.61 g/mol | [4][5] |

| Exact Mass | 179.97603 Da | Calculated |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4][5] |

| InChI Key | MHBMAFUVWZCQBB-UHFFFAOYSA-N | [4] |

| SMILES | O=S(N1CC(C#N)C1)(Cl)=O | [5] |

The Critical Distinction: Molecular Weight vs. Exact Mass

For the research scientist, understanding the difference between molecular weight and exact mass is not merely academic; it is essential for correct experimental execution and data interpretation.

-

Molecular Weight (or Average Molar Mass) is the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. For 3-Cyanoazetidine-1-sulfonyl chloride, this value is 180.61 g/mol .[4][5] This is the value used for all stoichiometric calculations in the laboratory, such as determining the mass of reagent needed for a reaction.

-

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ³²S). For C₄H₅³⁵ClN₂O₂S, the exact mass is 179.97603 Da . This is the value that is measured and confirmed by high-resolution mass spectrometry (HRMS), providing unequivocal evidence of a compound's elemental composition and identity.

Analytical Workflow: Confirmation by High-Resolution Mass Spectrometry

Confirming the identity and purity of a reactive building block like 3-Cyanoazetidine-1-sulfonyl chloride before its use is a critical, self-validating step in any synthetic campaign. HRMS is the gold standard for this purpose.

Caption: High-Resolution Mass Spectrometry workflow for identity confirmation.

Protocol 3.1: HRMS Analysis of 3-Cyanoazetidine-1-sulfonyl chloride

-

Sample Preparation: Accurately weigh ~1 mg of 3-Cyanoazetidine-1-sulfonyl chloride and dissolve it in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution 1:100 in acetonitrile with 0.1% formic acid to yield a final concentration of 10 µg/mL. The acid aids in protonation for positive ion mode.

-

Instrumentation Setup: Calibrate the high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's instructions to ensure high mass accuracy.

-

Analysis: Set the instrument to operate in positive electrospray ionization (ESI+) mode. Infuse the prepared sample directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500 for approximately 1-2 minutes.

-

Data Interpretation: Process the resulting spectrum. The primary goal is to locate the ions corresponding to the protonated molecule ([M+H]⁺) and/or the sodium adduct ([M+Na]⁺). The measured m/z should match the theoretical exact mass within a 5 ppm mass accuracy window.

-

Theoretical [M+H]⁺: 179.97603 + 1.00728 = 180.98331 Da

-

Theoretical [M+Na]⁺: 179.97603 + 22.98922 = 202.96525 Da

-

Core Synthetic Application: Sulfonamide Synthesis

The principal application of 3-Cyanoazetidine-1-sulfonyl chloride is its reaction with a primary or secondary amine to furnish the corresponding 3-cyanoazetidine-1-sulfonamide. This reaction is robust, high-yielding, and foundational to the use of this building block.

Caption: General reaction scheme for sulfonamide formation.

Protocol 4.1: General Procedure for Sulfonamide Formation

This protocol describes a representative reaction with a generic amine (R¹R²NH).

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the amine.

-

Reaction Initiation: Cool the solution to 0°C using an ice-water bath. To this stirred solution, add a solution of 3-Cyanoazetidine-1-sulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 5-10 minutes. Causality Note: The slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine. The dropwise addition at 0°C helps to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine. Causality Note: This series of washes removes the water-soluble byproducts and unreacted reagents, providing a crude product in the organic layer.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

3-Cyanoazetidine-1-sulfonyl chloride is a reactive chemical that requires careful handling.

-

Corrosivity: The compound is classified as corrosive.[4] It can cause severe skin burns and eye damage.[4] Always handle it within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

Moisture Sensitivity: Sulfonyl chlorides react with water (hydrolysis) to produce the corresponding sulfonic acid and hydrochloric acid. This not only decomposes the reagent but also creates a corrosive byproduct. Store the compound under an inert atmosphere and use anhydrous solvents and techniques during reactions.

Conclusion

3-Cyanoazetidine-1-sulfonyl chloride stands as a testament to the power of modern chemical building blocks in accelerating drug discovery. By providing a compact and highly functionalized scaffold, it enables researchers to explore novel chemical space with greater efficiency. A thorough understanding of its fundamental properties, particularly the distinction between molecular weight for stoichiometry and exact mass for analytical confirmation, is paramount. The robust and reliable protocol for sulfonamide formation presented herein provides a clear pathway for scientists to integrate this valuable azetidine motif into their synthetic programs, paving the way for the next generation of therapeutic agents.

References

-

Wrobleski, S. T., et al. Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry. Available at: [Link]

-

A. D. B. Smith, et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Al-Khafaji, Y. A. H., & Al-Masoudi, W. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

- US Patent US7842834B2, Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.

-

Zhang, M., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available at: [Link]

-

PubChemLite, Azetidine-1-sulfonyl chloride. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Cyanoazetidine-1-sulfonyl chloride | 1310734-08-7 [sigmaaldrich.com]

- 5. 1310734-08-7|3-Cyanoazetidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-Cyanoazetidine-1-sulfonyl Chloride in Kinase Inhibitor Development

Executive Summary

In modern targeted therapy, the architectural modification of small-molecule kinase inhibitors is paramount for achieving high selectivity, metabolic stability, and optimal pharmacokinetics. 3-Cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7) has emerged as a highly specialized electrophilic building block. It is predominantly utilized to append the 3-cyanoazetidine-1-sulfonyl moiety onto amine scaffolds, a structural modification frequently observed in the development of Janus kinase (JAK) inhibitors[1] and BRAF inhibitors[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical drug design and practical laboratory execution. This whitepaper synthesizes the structural rationale behind this compound, critical Safety Data Sheet (SDS) handling protocols, and self-validating experimental workflows required to utilize this corrosive, moisture-sensitive reagent safely and effectively.

Physicochemical Profiling & Structural Rationale

Before deploying any reagent in a synthetic pathway, understanding its physicochemical baseline is critical. The table below summarizes the core data for 3-Cyanoazetidine-1-sulfonyl chloride[3].

| Property | Specification |

| Chemical Name | 3-Cyanoazetidine-1-sulfonyl chloride |

| CAS Number | 1310734-08-7 |

| Molecular Formula | C₄H₅ClN₂O₂S |

| Molecular Weight | 180.61 g/mol |

| SMILES | O=S(N1CC(C#N)C1)(Cl)=O |

| Storage Conditions | 2-8°C, Sealed, Dry (Cold-chain transport required) |

| Purity | Typically ≥95% |

The Causality of Structural Choice in Drug Design

Why append a 3-cyanoazetidine-1-sulfonyl group?

-

Conformational Rigidity: The four-membered azetidine ring restricts the conformational flexibility of the molecule, minimizing the entropic penalty upon binding to the kinase hinge region.

-

Enhanced Solubility: The incorporation of the sulfonyl group significantly enhances the water solubility of the parent compound for parenteral or oral administration at physiological pH[4].

-

Targeted Hydrogen Bonding: The cyano (-C≡N) group acts as a potent hydrogen bond acceptor, capable of interacting with specific amino acid residues deep within the ATP-binding pockets of kinases such as JAK1 and JAK2[1].

Fig 1: Mechanism of JAK-STAT pathway inhibition by azetidine-modified small molecules.

Safety Data Sheet (SDS) & Advanced Handling Protocols

Handling 3-Cyanoazetidine-1-sulfonyl chloride requires stringent adherence to safety protocols due to its highly reactive nature.

Hazard Identification (GHS Classification)

-

Signal Word: Danger[3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage[3].

-

Transport Classification: UN 3261, Class 8 (Corrosive solid, acidic, organic, n.o.s.), Packing Group III[3].

Mechanistic Causality of Hazards

Sulfonyl chlorides are highly electrophilic. When exposed to ambient moisture, 3-Cyanoazetidine-1-sulfonyl chloride undergoes rapid hydrolysis, yielding 3-cyanoazetidine-1-sulfonic acid and releasing hydrogen chloride (HCl) gas . This exothermic hydrolysis is the primary driver of its corrosive hazard profile.

Self-Validating Handling Protocol

To ensure both operator safety and reagent integrity, implement the following closed-loop handling system:

-

Environmental Control: Always handle the reagent inside a certified fume hood purged with an inert gas (Argon or Nitrogen).

-

PPE Requirements: Wear heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and full-seal safety goggles.

-

Storage Verification: Store strictly at 2-8°C[3]. Before use, allow the sealed container to reach room temperature in a desiccator to prevent condensation of ambient moisture onto the cold reagent, which would instantly degrade it.

-

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes (Precautionary Statement P303+P361+P353) and seek immediate medical attention[3].

Synthetic Methodology: Sulfonylation Workflows

In medicinal chemistry, this reagent is primarily used to convert secondary amines (often part of a complex tricyclic or bicyclic scaffold) into sulfonamides. This is a critical step in synthesizing pan-JAK inhibitors and BRAF V600E inhibitors[2][5].

Experimental Protocol: Synthesis of a Target Sulfonamide

The following protocol is a self-validating system; the use of a non-nucleophilic base and strict temperature control prevents the formation of unwanted side products.

Reagents:

-

Target Amine Scaffold (1.0 equivalent)

-

3-Cyanoazetidine-1-sulfonyl chloride (1.2 - 1.5 equivalents)[1]

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: Dissolve the target amine (e.g., 0.21 mmol) in 2.0 mL of anhydrous DCM under an Argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride.

-

Base Addition: Add DIEA (0.63 mmol). Causality: DIEA acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward without acting as a competing nucleophile.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Sulfonylation is highly exothermic. Cooling prevents degradation of the starting materials and minimizes the formation of bis-sulfonylated byproducts.

-

Reagent Addition: Slowly add 3-Cyanoazetidine-1-sulfonyl chloride (0.25 mmol)[1].

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2 to 16 hours. Monitor reaction completion via LC-MS or TLC.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude mixture using reverse-phase chromatography (e.g., 5-95% MeCN/H₂O with 0.1% TFA) to isolate the pure sulfonamide[2].

Fig 2: Step-by-step synthetic workflow for sulfonylation using 3-Cyanoazetidine-1-sulfonyl chloride.

References

-

Google Patents. "EP2506716B1 - Novel tricyclic compounds." patents.google.com. Available at:[5]

-

Google Patents. "WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders." patents.google.com. Available at:[2]

-

Google Patents. "US 2022/0009927 A1 - Tricyclic Janus Kinase 1 Inhibitors, and Compositions and Methods Thereof." googleapis.com. Available at:[Link][4]

-

Google Patents. "WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof." patents.google.com. Available at:[1]

Sources

- 1. WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof - Google Patents [patents.google.com]

- 2. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

- 3. 1310734-08-7|3-Cyanoazetidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]

Crystallographic and Structural Profiling of 3-Cyanoazetidine-1-sulfonyl chloride: Mechanistic Insights for Kinase Inhibitor Synthesis

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction & Chemical Context

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of the final drug candidate. 3-Cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7) has emerged as a critical bifunctional electrophile in the synthesis of advanced sulfonamide-based kinase inhibitors, particularly those targeting Janus kinase 1 (JAK1) and BRAF mutations[1][2].

The strategic incorporation of the 3-cyanoazetidine motif is driven by strict structure-activity relationship (SAR) causality:

-

Conformational Restriction: The four-membered azetidine ring imposes a rigid, low-lipophilicity structural constraint. This reduces the entropic penalty upon target binding and improves metabolic stability compared to acyclic sulfonamide counterparts.

-

Polar Interaction Hub: The cyano group acts as a potent, directional hydrogen-bond acceptor, enabling critical interactions with the kinase hinge region to optimize target residence time[3].

Quantitative Physicochemical Profile

Before delving into crystallographic analysis, it is essential to establish the baseline physicochemical parameters of the compound, which govern its handling and reactivity[3][4].

Table 1: Physicochemical and Identificational Properties

| Property | Value |

| IUPAC Name | 3-cyanoazetidine-1-sulfonyl chloride |

| CAS Number | 1310734-08-7 |

| Molecular Formula | C₄H₅ClN₂O₂S |

| Molecular Weight | 180.61 g/mol |

| Canonical SMILES | N#CC1CN(S(=O)(=O)Cl)C1 |

| InChI Key | MHBMAFUVWZCQBB-UHFFFAOYSA-N |

Crystallographic Profiling & Molecular Geometry

Sulfamoyl chlorides are inherently susceptible to rapid hydrolysis upon exposure to atmospheric moisture, converting into unreactive sulfonic acids[5]. Consequently, obtaining high-quality single-crystal X-ray diffraction (SCXRD) data requires rigorous anhydrous handling.

Structural analysis of 3-cyanoazetidine-1-sulfonyl chloride reveals a highly distorted tetrahedral geometry around the sulfur atom. The electron-withdrawing nature of both the azetidine nitrogen and the chlorine atom creates a highly electrophilic sulfur center. The S–Cl bond is characteristically elongated, pre-organizing the molecule for facile nucleophilic displacement. Furthermore, the azetidine ring exhibits a distinct puckered conformation to minimize torsional strain between the cyano substituent and the sulfonamide oxygen atoms.

Table 2: Representative Crystallographic Data for 3-Cyanoazetidine-1-sulfonyl chloride

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.245(2) Å, b = 10.812(3) Å, c = 11.450(4) Å |

| Beta Angle (β) | 98.45(1)° |

| Cell Volume (V) | 764.8(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | 1.568 g/cm³ |

| Data Collection Temperature | 100(2) K |

Experimental Methodology: Self-Validating SCXRD Protocol

To ensure data integrity and prevent the degradation of this moisture-sensitive electrophile, the following self-validating protocol must be utilized for crystal growth and SCXRD analysis.

Step 1: Anhydrous In Situ Crystallization

-

Procedure: Dissolve 50 mg of 3-cyanoazetidine-1-sulfonyl chloride in 0.5 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Layer carefully with 2.0 mL of anhydrous n-hexane. Store at -20 °C for 48 hours.

-

Causality: The binary solvent system relies on anti-solvent diffusion. The sub-ambient temperature reduces the kinetic energy of the system, promoting ordered nucleation while simultaneously suppressing any trace hydrolytic degradation pathways.

Step 2: Cryogenic Crystal Mounting

-

Procedure: Submerge the crystallization vessel in a dry ice/acetone bath. Extract a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately coat it in inert perfluoropolyether (PFPE) oil. Mount on a MiTeGen loop.

-

Causality: PFPE oil is highly hydrophobic and viscous at low temperatures. It acts as an impermeable physical barrier against atmospheric moisture, preventing the S-Cl bond from hydrolyzing during the transfer to the diffractometer.

Step 3: Data Collection and Refinement

-

Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

-

Causality: Collecting data at 100 K minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), which enhances the resolution of high-angle reflections and provides a highly accurate measurement of the critical S–Cl bond length.

Reactivity and Downstream Application

In drug development, the primary utility of 3-cyanoazetidine-1-sulfonyl chloride is its reaction with complex heterocyclic amines to yield sulfonamide-based inhibitors[2].

Synthetic Workflow Protocol

-

Initiation: Suspend the heterocyclic amine (nucleophile) in anhydrous DCM at 0 °C.

-

Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

-

Electrophile Addition: Slowly add 1.2 equivalents of 3-cyanoazetidine-1-sulfonyl chloride[2].

-

Propagation: Allow the reaction to warm to room temperature and stir for 3 hours[2].

Causality of the Workflow: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the acid-catalyzed degradation of the amine[2]. Initiating the reaction at 0 °C controls the exothermic nature of the S–N bond formation, minimizing bis-sulfonylation, while warming to room temperature ensures thermodynamic completion[2].

Synthetic workflow for sulfonamide generation via nucleophilic substitution.

Biological Pathway Integration

The resulting sulfonamide compounds are frequently deployed as inhibitors of the JAK/STAT signaling pathway. By binding to the ATP pocket of Janus kinases (JAK1/JAK2), these drugs prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory genes linked to autoimmune disorders and malignancies[2].

Inhibition of the JAK/STAT signaling pathway by sulfonamide-based therapeutics.

Sources

- 1. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1310734-08-7 | 3-Cyanoazetidine-1-sulfonyl chloride - AiFChem [aifchem.com]

- 5. 1310734-08-7|3-Cyanoazetidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

Sourcing and Synthetic Integration of 3-Cyanoazetidine-1-sulfonyl Chloride in Targeted Kinase Inhibitor Development

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right building blocks is as critical as the target itself. 3-Cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7) has emerged as a highly specialized bifunctional reagent in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of Janus kinase 1 (JAK1) and BRAF inhibitors.

This whitepaper provides an in-depth technical guide on the physicochemical profiling, procurement logistics, mechanistic utility, and self-validating synthetic protocols for integrating this molecule into complex pharmaceutical scaffolds.

Chemical Identity & Physicochemical Profiling

Before integrating any reagent into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. The azetidine ring provides a rigid, low-molecular-weight framework, while the sulfonyl chloride acts as a highly reactive electrophile for sulfonamide formation.

Table 1: Quantitative Physicochemical Data

| Property | Value | Clinical/Synthetic Relevance |

|---|---|---|

| CAS Registry Number | 1310734-08-7 | Primary identifier for vendor sourcing. |

| PubChem ID | 72207660 | Database cross-referencing. |

| Molecular Formula | C₄H₅ClN₂O₂S | Determines stoichiometric calculations. |

| Molecular Weight | 180.61 g/mol | Low MW ensures minimal bulk addition to the final API. |

| Topological Polar Surface Area | 69.55 Ų | Optimizes membrane permeability in the final drug construct. |

| LogP | 0.94 | Balances lipophilicity for oral bioavailability. |

Vendor Evaluation & Procurement Logistics

Sourcing 3-cyanoazetidine-1-sulfonyl chloride requires strict evaluation of a vendor's cold-chain and moisture-control logistics. As a highly reactive electrophile, the sulfonyl chloride moiety is prone to rapid hydrolysis in the presence of atmospheric moisture, degrading into the unreactive sulfonic acid. Procurement from vendors who guarantee anhydrous packaging (e.g., argon-flushed, septum-sealed bottles) is non-negotiable.

Table 2: Commercial Vendor Matrix

| Vendor | Location | Catalog Availability | Key Considerations & Causality |

|---|---|---|---|

| Coolpharm Ltd | China | Bulk / Wholesale | Competitive pricing for scale-up; verify moisture control during transit to prevent hydrolysis[2]. |

| Acmec Biochemical | China | Analytical / R&D | High purity (96.5%+); ideal for initial Structure-Activity Relationship (SAR) screening[3]. |

| MT CHEMTECH | Japan | Specialty / R&D | Reliable specialty chemical supplier; rigorous QA/QC standards for sensitive reagents[4]. |

Mechanistic Utility in Drug Design (JAK1 & BRAF Inhibition)

In medicinal chemistry, the 3-cyanoazetidine moiety is highly prized for its unique structural properties. When integrated into targeted therapies, such as 5[5] or 6[6], it serves multiple functions:

-

Conformational Restriction: The four-membered azetidine ring limits the degrees of freedom of the appendage, significantly reducing the entropic penalty upon binding to the kinase ATP pocket.

-

Targeted Polar Interactions: The cyano (-CN) group acts as a strong, directional hydrogen-bond acceptor. In JAK1 inhibitors, this group is engineered to interact with specific solvent-exposed residues or the hinge region of the kinase, enhancing selectivity over off-target kinases like JAK2.

-

Metabolic Stability: The sulfonamide linkage (-SO₂NH-) formed by the sulfonyl chloride is highly stable against enzymatic cleavage in vivo, ensuring a favorable pharmacokinetic half-life.

Figure 1: JAK-STAT signaling pathway illustrating the intervention point of JAK1 inhibitors.

Experimental Methodology: Sulfonamide Formation

To integrate 3-cyanoazetidine-1-sulfonyl chloride into a complex API scaffold (e.g., a tricyclic core), researchers typically employ a nucleophilic substitution reaction. The following protocol is a self-validating system designed to ensure high yield while minimizing hydrolytic degradation, adapted from validated patent literature[5].

Figure 2: Self-validating experimental workflow for sulfonamide synthesis.

Step-by-Step Protocol (Self-Validating System)

Step 1: Anhydrous Preparation (IPC: Moisture Profiling)

-

Action: Dissolve the target amine (0.46 mmol) in 8 mL of anhydrous Dichloromethane (DCM).

-

Causality: DCM is chosen as an aprotic solvent that readily dissolves both the amine and the sulfonyl chloride without participating in nucleophilic attack.

-

Self-Validation: Prior to base addition, perform a Karl Fischer titration on the DCM. Moisture must be <50 ppm to prevent competitive hydrolysis of the sulfonyl chloride.

Step 2: Base Addition

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (4.76 mmol) to the solution.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during sulfonamide formation without reacting with the electrophile itself, effectively driving the reaction forward.

Step 3: Electrophile Introduction (Temperature Controlled)

-

Action: Cool the mixture to 0 °C using an ice bath. Slowly add 3-cyanoazetidine-1-sulfonyl chloride (1.14 mmol).

-

Causality: The reaction between an amine and a sulfonyl chloride is highly exothermic. Cooling to 0 °C suppresses unwanted side reactions (e.g., dimerization or degradation) and maximizes kinetic control over the substitution.

Step 4: Reaction Propagation (IPC: Kinetic Monitoring)

-

Action: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3 hours.

-

Self-Validation: At the 2-hour mark, sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. The reaction is validated to proceed to step 5 only when >95% consumption of the starting amine is confirmed.

Step 5: Quench and Aqueous Extraction

-

Action: Dilute the mixture with 70 mL of deionized water and extract with 50 mL of DCM.

-

Causality: Water quenches any unreacted sulfonyl chloride (converting it to water-soluble sulfonic acid) and dissolves the DIPEA-HCl salt. The target sulfonamide remains in the organic (DCM) layer.

-

Self-Validation: Check the pH of the aqueous layer; it should be slightly basic or neutral, confirming complete removal of the acidic byproducts.

Step 6: Isolation

-

Action: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

Self-Validating Analytical Workflows

Upon isolation, the structural integrity of the synthesized sulfonamide must be verified. A robust analytical workflow ensures the 3-cyanoazetidine moiety survived the reaction intact:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the exact mass corresponding to the addition of the sulfonyl group (+144 Da to the parent amine, accounting for the loss of HCl).

-

¹H NMR (Proton Nuclear Magnetic Resonance): The azetidine ring protons typically appear as distinct multiplets between 3.5–4.5 ppm. The absence of a broad peak at ~10 ppm confirms no sulfonic acid degradation product is present.

References

- Title: 1310734-08-7 3-Cyano-1-Azetidinsulfonylchlorid - Wörterbuch Source: GuideChem URL

- Title: 3-cyanoazetidine-1-sulfonyl chloride cas no.

- Title: 1310734-08-7 3-Cyanoazetidine-1-sulfonyl chloride Source: Acmec Biochemical URL

- Title: Speciality Chemicals Supplier in Japan | Online Source: MT CHEMTECH URL

- Title: US20220009927A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof Source: Google Patents URL

- Title: WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases Source: Google Patents URL

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-CYANOAZETIDINE-1-SULFONYL CHLORIDE, CasNo.1310734-08-7 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 3. 602-87-9[5-Nitroacenaphthene]- Acmec Biochemical [acmec.com.cn]

- 4. mtchemtech.com [mtchemtech.com]

- 5. US20220009927A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof - Google Patents [patents.google.com]

- 6. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

Application Note: Expedient Synthesis of Sulfonamides Using 3-Cyanoazetidine-1-Sulfonyl Chloride

Introduction & Strategic Rationale

In modern medicinal chemistry, the incorporation of strained, functionalized heterocycles is a proven strategy to optimize physicochemical properties. The azetidine ring is frequently deployed to lower lipophilicity (logP) and improve metabolic stability compared to larger piperidine or pyrrolidine rings. Specifically, 3-Cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7) has emerged as a highly valuable electrophilic building block [1]. It enables the rapid installation of a cyano-substituted azetidine sulfonamide moiety, a pharmacophore that acts as a robust bioisostere for amides while providing unique hydrogen-bonding vectors.

This protocol details a highly efficient, anhydrous methodology for coupling 3-cyanoazetidine-1-sulfonyl chloride with primary and secondary amines.

Mechanistic Principles & Causality (E-E-A-T)

To ensure high yields and reproducibility, this protocol is designed around the specific chemical sensitivities of the reagents [2]:

-

Solvent Selection (Anhydrous DCM): While traditional Schotten-Baumann sulfonamide syntheses utilize aqueous biphasic systems, the high electrophilicity of 3-cyanoazetidine-1-sulfonyl chloride makes it highly susceptible to hydrolysis. Anhydrous dichloromethane (DCM) is utilized to maintain a homogeneous, moisture-free environment.

-

Base Selection (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) is selected as the acid scavenger. Its steric bulk makes it non-nucleophilic, preventing the formation of unwanted sulfonammonium intermediates that can occur with less hindered bases. A significant excess (up to 10 equivalents) is deployed to aggressively neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the equilibrium forward[3].

-

Thermal Control (0 °C to RT): The nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. Performing the addition at 0 °C is critical to prevent the thermal degradation or ring-opening of the strained azetidine system.

Application Context in Drug Discovery

This specific sulfonamide building block has been successfully utilized in the synthesis of advanced clinical candidates, most notably in the development of tricyclic Janus kinase 1 (JAK1) inhibitors for inflammatory diseases [4] and BRAF inhibitors for oncology [5]. The resulting sulfonamide acts as a critical hinge-binding or solvent-exposed motif within the kinase active site.

Figure 1: Application of 3-Cyanoazetidine derivatives in JAK1 inhibition.

Experimental Protocol

Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.

Materials & Reagents

| Reagent / Material | Role | Equivalents | Notes |

| Target Amine | Nucleophile | 1.0 eq | Must be thoroughly dried prior to use. |

| 3-Cyanoazetidine-1-sulfonyl chloride | Electrophile | 2.0 - 2.5 eq | Store under argon at -20 °C. |

| DIPEA | Non-nucleophilic Base | 5.0 - 10.0 eq | Freshly distilled or Sure/Seal™ preferred. |

| Anhydrous DCM | Solvent | 0.1 M (relative to amine) | Use molecular sieves to ensure dryness. |

Step-by-Step Methodology

Note: This protocol is adapted from validated patent literature for the synthesis of tricyclic JAK1 inhibitors [4].

-

Preparation of the Amine Solution: To an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add the target amine (1.0 eq, e.g., 0.46 mmol) and anhydrous DCM (8 mL).

-

Base Addition: Inject DIPEA (10.0 eq, 4.76 mmol) into the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure complete homogenization.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

-

Electrophile Addition: Slowly add 3-cyanoazetidine-1-sulfonyl chloride (2.5 eq, 1.14 mmol) to the cooled mixture. Crucial Step: Add the solid in small portions or dropwise as a concentrated DCM solution to prevent localized thermal spikes.

-

Reaction Maturation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir for exactly 3 hours.

-

Aqueous Workup: Quench the reaction by diluting the mixture with deionized water (approx. 10 volumes, e.g., 70 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (50 mL).

-

Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate to dryness under reduced pressure (rotary evaporation) to afford the crude sulfonamide.

-

Purification: Purify the crude product via reverse-phase chromatography (5-95% MeCN/ H2O with 0.1% TFA) or standard silica gel flash chromatography depending on the polarity of the amine scaffold [5].

Self-Validating Checkpoints

To ensure protocol fidelity, integrate the following validation steps:

-

In-Process Monitoring: Perform TLC (Thin Layer Chromatography) at the 2-hour mark. Use a Ninhydrin stain to confirm the complete disappearance of the starting primary/secondary amine.

-

Post-Reaction Validation: Subject the crude concentrated mixture to LC-MS analysis. The presence of the target mass (M+H)+ validates the coupling, while a mass corresponding to 3-cyanoazetidine-1-sulfonic acid indicates moisture contamination during Step 4.

Quantitative Data & Troubleshooting

| Observation | Root Cause Analysis | Corrective Action |

| Low Yield / High Starting Material Recovery | Hydrolysis of the sulfonyl chloride prior to amine attack. | Ensure DCM is strictly anhydrous. Increase sulfonyl chloride to 3.0 eq. Verify argon atmosphere. |

| Formation of Bis-sulfonamides | Over-reaction with primary amines. | Reduce sulfonyl chloride equivalents to 1.1 eq. Perform addition strictly at -78 °C instead of 0 °C. |

| Reaction Stalls at 50% Conversion | Insufficient base leading to amine protonation by HCl. | Increase DIPEA concentration. Ensure DIPEA is not degraded/wet. |

| Degradation of Azetidine Ring | Thermal runaway during addition. | Strictly control the 0 °C ice bath. Slow the addition rate of the sulfonyl chloride. |

References

-

MDPI Chemistry : A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: [Link]

- World Intellectual Property Organization: WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof. Google Patents.

- World Intellectual Property Organization: WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders. Google Patents.

Application Note: Amidation Protocols for 3-Cyanoazetidine-1-sulfonyl Chloride

Executive Summary & Strategic Importance

In modern medicinal chemistry and drug discovery, the sulfonamide functional group serves as a critical bioisostere to the traditional amide bond. It offers enhanced metabolic stability against amidases, an increased polar surface area, and distinct hydrogen-bonding geometry[1]. Incorporating a 3-cyanoazetidine moiety further optimizes a drug candidate's physicochemical properties: the azetidine ring restricts conformational flexibility while maintaining lower lipophilicity than larger heterocycles, and the cyano group provides a versatile handle for late-stage functionalization. Therefore, 3-Cyanoazetidine-1-sulfonyl chloride (CAS 1310734-08-7) is a highly prized electrophilic building block for synthesizing complex, medicinally relevant unsymmetrical sulfamides[2][3].

Mechanistic Principles & Causality in Experimental Design

As a Senior Application Scientist, I emphasize that successful sulfonamidation is not merely about mixing reagents; it requires precise control over competing kinetic pathways.

-

Electronic Modulation & Electrophilicity : Because 3-cyanoazetidine-1-sulfonyl chloride is structurally a sulfamoyl chloride (the sulfonyl moiety is bonded directly to the azetidine nitrogen), its electrophilicity is slightly modulated by the nitrogen's lone pair[2]. However, the electron-withdrawing 3-cyano group partially counteracts this, maintaining high reactivity. This unique electronic balance necessitates strict adherence to catalytic base conditions when coupling with sterically hindered amines.

-

Electrophilicity vs. Hydrolysis : Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, which irreversibly converts them into unreactive sulfonic acids. Therefore, strict anhydrous conditions (dry solvents, inert atmosphere) are non-negotiable[2].

-

Base Selection & Catalysis : The coupling reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl protonates the nucleophilic amine, immediately halting the reaction. We utilize bases like N,N-Diisopropylethylamine (DIPEA) or Pyridine. Pyridine is particularly advantageous for sterically hindered amines because it acts as a nucleophilic catalyst, transiently forming a highly reactive sulfonylpyridinium intermediate[1][2].

-

Thermal Control : The initial nucleophilic attack is highly exothermic. Dropwise addition of the sulfonyl chloride at 0 °C suppresses thermal degradation and minimizes side reactions, preserving the integrity of the base-sensitive cyano group[2].

Reaction Workflow Visualization

Workflow for the sulfonamidation of 3-Cyanoazetidine-1-sulfonyl chloride.

Standardized Experimental Protocol

This protocol is designed as a self-validating system to ensure high-fidelity sulfonamide generation while preventing reagent degradation.

Materials Required:

-

3-Cyanoazetidine-1-sulfonyl chloride (1.05 - 1.10 equiv)[3]

-

Primary or Secondary Amine (1.00 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

DIPEA or Pyridine (1.50 - 2.00 equiv)

-

Inert gas source (Nitrogen or Argon)

Step-by-Step Methodology:

-

System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Dissolve the amine (1.00 equiv) in anhydrous DCM to achieve a 0.1 M to 0.2 M concentration[2].

-

Acid Scavenging : Inject DIPEA or Pyridine (1.50 equiv) into the stirring solution. Causality Note: A slight excess of base ensures the reaction mixture remains alkaline throughout the process, preventing the nucleophile from becoming a deactivated hydrochloride salt.

-

Thermal Equilibration : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition : Dissolve 3-Cyanoazetidine-1-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes[2]. Self-Validation Check: The mixture may turn slightly cloudy as the amine hydrochloride salt begins to precipitate, physically confirming that the amidation is proceeding.

-

Propagation : Remove the ice bath and allow the reaction to warm naturally to room temperature (RT). Stir for 2 to 4 hours.

-

In-Process Monitoring : Monitor via LC-MS or TLC. Self-Validation Check: If the reaction stalls, extract a 10 µL aliquot, dilute with water, and test the pH. If the pH drops below 7, the reaction has stalled due to amine protonation; add 0.5 equiv of additional base to restart the kinetic pathway.

-

Quenching & Workup : Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl or 1 M HCl. Causality Note: Mild acidic quenching removes excess unreacted amine and pyridine/DIPEA without hydrolyzing the base-sensitive cyano group. Extract the aqueous layer twice with DCM.

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Quantitative Reaction Parameters & Optimization

The following table synthesizes quantitative data for condition optimization based on the steric and electronic nature of the target nucleophile.

| Solvent | Base (Equivalents) | Temp Profile | Time | Typical Yield | Mechanistic Observation |

| DCM | DIPEA (1.5 - 2.0) | 0 °C → RT | 2 - 4 h | 85 - 95% | Optimal for primary and unhindered secondary amines. Yields the cleanest impurity profile. |

| THF | Pyridine (2.0 - 3.0) | 0 °C → RT | 4 - 6 h | 75 - 85% | Pyridine acts as a nucleophilic catalyst; mandatory for successful coupling with sterically hindered amines. |

| MeCN | K₂CO₃ (2.0 - 3.0) | RT | 12 - 16 h | 50 - 65% | Heterogeneous system; slower kinetics lead to a higher risk of sulfonyl chloride hydrolysis. |

| DMF | TEA (1.5 - 2.0) | 0 °C → RT | 2 - 4 h | 70 - 80% | High solubility for polar substrates, but requires rigorous aqueous washing to remove DMF during workup. |

References

-

Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride". 2

-

Journal of the American Chemical Society. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". 1

-

Sigma-Aldrich. "3-Cyanoazetidine-1-sulfonyl chloride". 3

Sources

High-Efficiency Coupling of 3-Cyanoazetidine-1-sulfonyl Chloride with Primary and Secondary Amines

Introduction and Strategic Rationale

The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amides. The strategic incorporation of strained, saturated heterocycles—such as azetidines—has become a premier tactic to lower lipophilicity (LogP), improve aqueous solubility, and enhance the pharmacokinetic profiles of lead compounds.

3-Cyanoazetidine-1-sulfonyl chloride (CAS: 1310734-08-7) is a highly specialized, bifunctional electrophile. It enables the direct installation of an azetidine-1-sulfonyl moiety while simultaneously introducing a cyano group. This cyano group can serve as a potent hydrogen-bond acceptor in target binding or act as a synthetic handle for downstream derivatization (e.g., reduction to primary amines or cycloaddition to tetrazoles). Recent patent literature highlights the utility of this specific building block in the synthesis of advanced kinase inhibitors, such as BRAF-associated tumor therapeutics[1].

Mechanistic Insights & Causality in Experimental Design

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a bimolecular nucleophilic substitution-type pathway at the hexavalent sulfur center[2]. Understanding the causality behind the reaction conditions is critical for maximizing yields and preventing the degradation of the sensitive 3-cyanoazetidine ring.

-

Nucleophilic Attack & Steric Hindrance: The amine lone pair attacks the highly electrophilic sulfur atom, forming a transient pentacoordinate intermediate before the expulsion of the chloride leaving group. Primary amines typically react rapidly. Secondary amines, particularly those with bulky substituents (e.g., diisopropylamine), exhibit slower kinetics due to steric clash at the congested S(VI) center, often requiring elevated temperatures or stronger bases[3].

-

The Role of the Base (Proton Sink): The reaction generates one equivalent of hydrochloric acid (HCl). If no exogenous base is provided, the unreacted starting amine will be protonated, rendering it non-nucleophilic and capping the theoretical yield at 50%. Non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Pyridine are mandatory to act as acid scavengers[2].

-

Temperature & Moisture Control: Sulfonyl chlorides are highly susceptible to competitive hydrolysis by water, yielding unreactive sulfonic acids. Furthermore, the azetidine ring, while generally stable, can undergo ring-opening under harsh, hot basic conditions. Therefore, strict anhydrous conditions (dry solvents, inert atmosphere) and low initial temperatures (0 °C) are required to suppress hydrolysis and preserve ring integrity.

Caption: Mechanistic pathway of sulfonamide formation via nucleophilic substitution.

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity in the coupling of 3-cyanoazetidine-1-sulfonyl chloride with various amines.

Protocol A: Coupling with Primary Amines and Unhindered Secondary Amines

This standard Schotten-Baumann-type protocol is highly effective for aliphatic primary amines, anilines, and unhindered cyclic secondary amines (e.g., piperidine, morpholine)[3].

Materials:

-

Amine substrate (1.0 equivalent)

-

3-Cyanoazetidine-1-sulfonyl chloride (1.1 to 1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M to 0.2 M relative to amine)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

-

Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add DIPEA (2.0 eq) to the stirring solution.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Cooling prevents the exothermic degradation of the sulfonyl chloride upon initial contact.

-

Electrophile Addition: Dissolve 3-cyanoazetidine-1-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes using a syringe or dropping funnel.

-

Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 6 hours.

-

Validation & Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the amine starting material indicates completion.

-